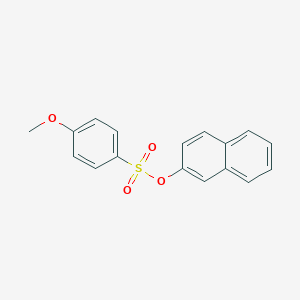

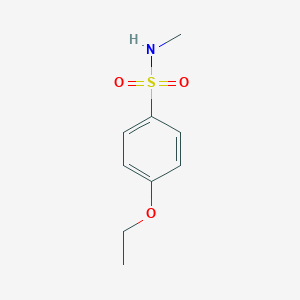

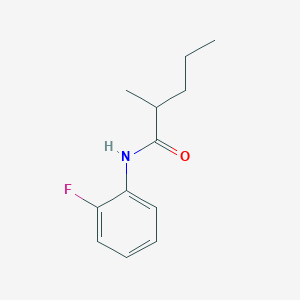

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate. In the continuation of the reaction, the involvement of aldehyde, cyclization, and dehydration processes occur .Chemical Reactions Analysis

1,2,4-triazoles have been introduced as antimicrobial agents and various medicines due to having N–C–S linkage in the skeleton . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Scientific Research Applications

Antifungal Applications

The 1,2,4-triazole ring is known for its antifungal properties. Compounds with this ring, including our subject compound, have been studied for their effectiveness against various fungal strains. They are compared with standard drugs like itraconazole and fluconazole for their minimal inhibitory concentration (MIC) values, showing promising results .

Anticancer Activity

Derivatives of 1,2,4-triazole, such as our compound, have been investigated for their potential anticancer activities. They are explored for their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), showing significant cytotoxic activities .

Antimicrobial Properties

The thiol group in the compound’s structure contributes to its antimicrobial properties. Research has shown that such compounds can exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory Uses

Compounds containing the 1,2,4-triazole moiety are also explored for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory medications .

Antioxidant Potential

The mercapto- and thione-substituted derivatives of 1,2,4-triazole, including our compound, have been reported to possess antioxidant properties. This makes them interesting candidates for research into oxidative stress-related diseases .

Antiviral Therapeutics

Some heterocycles with the 1,2,4-triazole structure have shown powerful anti-HIV effects. The compound could be modified to enhance its antiviral capabilities, potentially contributing to treatments for viral infections .

Chemical Synthesis Building Blocks

Due to the versatile nature of the 1,2,4-triazole ring, compounds like 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol serve as building blocks in chemical synthesis. They are used to construct a wide range of organic molecules, including polymers and functional materials .

Drug Design and Development

The structural significance of nitrogen-based heterocycles, such as our compound, is evident in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of such compounds in pharmaceutical engineering .

properties

IUPAC Name |

4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNCIEVZGZDKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359440 |

Source

|

| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

105576-60-1 |

Source

|

| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

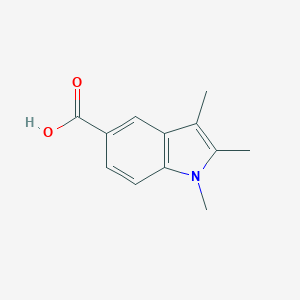

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)